molecular formula C8H11NO B089876 4-Methoxy-2-methylaniline CAS No. 102-50-1

4-Methoxy-2-methylaniline

Cat. No. B089876
CAS RN: 102-50-1
M. Wt: 137.18 g/mol
InChI Key: CDGNLUSBENXDGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Methoxy-2-methylaniline can be synthesized via several methods, including the reduction of Schiff bases. For example, the molecular structures of compounds related to 4-Methoxy-2-methylaniline have been reported, demonstrating the versatility of its synthesis through the reduction route and its importance as a starting material for various compounds such as azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-methylaniline is characterized by specific crystal systems and intermolecular hydrogen bonding. The reported compounds show significant secondary intermolecular interactions that stabilize their molecular structures, highlighting the compound's structural diversity and potential for various applications (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

4-Methoxy-2-methylaniline participates in various chemical reactions due to its functional groups. It has been utilized in reactions to synthesize new compounds with azomethyne moieties, indicating its reactivity and the influence of its methoxy group on its chemical behavior (Kožul et al., 1999).

Physical Properties Analysis

The physical properties of 4-Methoxy-2-methylaniline, such as solubility and melting point, are crucial for its application in various industries. While specific studies on these properties were not directly found, related compounds demonstrate the importance of molecular structure in determining these physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. The electropolymerization of 2-methoxyaniline, for example, showcases the compound's ability to form polymers with structure and properties dependent on the monomer concentration, providing insights into its chemical behavior and potential for material science applications (Viva et al., 2002).

Scientific Research Applications

3. Detailed Description of the Methods of Application or Experimental Procedures: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The presence of different functional groups was confirmed by Fourier Transform Infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies .

1. Organic Synthesis: 4-Methoxy-2-methylaniline is often used as a building block in organic synthesis . It can be used to synthesize a variety of other compounds, including dyes, pharmaceuticals, and polymers .

2. Dye Manufacturing: 4-Methoxy-2-methylaniline can be used in the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure. They are widely used in the textile industry due to their vibrant colors and good fastness properties .

3. Pharmaceutical Industry: In the pharmaceutical industry, 4-Methoxy-2-methylaniline can be used as an intermediate in the synthesis of various drugs . For example, it can be used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .

4. Analytical Chemistry: 4-Methoxy-2-methylaniline has been used in the development of analytical methods for the determination of aromatic amines found in commercial hair dyes . This involves using high-performance liquid chromatography coupled to an electrochemical detector .

1. Organic Synthesis: 4-Methoxy-2-methylaniline is often used as a building block in organic synthesis . It can be used to synthesize a variety of other compounds, including dyes, pharmaceuticals, and polymers .

2. Dye Manufacturing: 4-Methoxy-2-methylaniline can be used in the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure. They are widely used in the textile industry due to their vibrant colors and good fastness properties .

3. Pharmaceutical Industry: In the pharmaceutical industry, 4-Methoxy-2-methylaniline can be used as an intermediate in the synthesis of various drugs . For example, it can be used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .

4. Analytical Chemistry: 4-Methoxy-2-methylaniline has been used in the development of analytical methods for the determination of aromatic amines found in commercial hair dyes . This involves using high-performance liquid chromatography coupled to an electrochemical detector .

Safety And Hazards

4-Methoxy-2-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-2-methylaniline
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InChI

InChI=1S/C8H11NO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3
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InChI Key

CDGNLUSBENXDGG-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)OC)N
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Molecular Formula

CH3C6H3(NH2)OCH3, C8H11NO
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DSSTOX Substance ID

DTXSID2020349
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Molecular Weight

137.18 g/mol
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Physical Description

Crystals or brick red liquid. (NTP, 1992), Solid or brick-red liquid; [CAMEO] Colorless or brown liquid; mp = 13-14 deg C; [MSDSonline]
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Boiling Point

478 to 480 °F at 760 mmHg (NTP, 1992), 248.5 °C
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Flash Point

greater than 230 °F (NTP, 1992), Flash Point > 230 °F
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ethanol
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Density

1.065 (NTP, 1992) - Denser than water; will sink, 1.065 @ 25 °C
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Vapor Pressure

0.02 [mmHg]
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Product Name

4-Methoxy-2-methylaniline

Color/Form

Crystals from ligroin

CAS RN

102-50-1
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Melting Point

55 to 57 °F (NTP, 1992), 29.5 °C
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Synthesis routes and methods

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
Quantity
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Quantity
68.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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